Oxcarbazepine

Catalog No.
S538371
CAS No.
28721-07-5
M.F
C15H12N2O2
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxcarbazepine

CAS Number

28721-07-5

Product Name

Oxcarbazepine

IUPAC Name

5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)

InChI Key

CTRLABGOLIVAIY-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N

Solubility

Slightly soluble in chloroform, dichloromethane, acetone, and methanol and practically insoluble in ethanol, ether, and water.
1.60e-01 g/L

Synonyms

10,11-dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carboxamide, GP 47680, oxcarbazepine, Timox, Trileptal

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N

Description

The exact mass of the compound Oxcarbazepine is 252.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in chloroform, dichloromethane, acetone, and methanol and practically insoluble in ethanol, ether, and water.in water, 300 mg/l at 25 °c (est)1.60e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758693. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inducers - Cytochrome P-450 CYP3A Inducers - Carbamazepine. It belongs to the ontological category of dibenzoazepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Oxcarbazepine in Epilepsy Treatment

  • Approved Uses

    Research has consistently demonstrated Oxcarbazepine's effectiveness as monotherapy (single medication) or adjunctive therapy (combined with other AEDs) for partial seizures, with or without secondary generalization ().

  • Mechanism of Action

    The exact mechanism by which Oxcarbazepine controls seizures remains unclear. However, research suggests it might involve blocking sodium channels and modulating voltage-gated calcium channels, both crucial for nerve impulse transmission in the brain ().

  • Advantages over Carbamazepine

    Compared to Carbamazepine, a first-generation AED, Oxcarbazepine offers a better side effect profile, particularly a lower risk of developing a serious skin rash called Stevens-Johnson syndrome ().

Ongoing Research on Oxcarbazepine

While established for epilepsy treatment, Oxcarbazepine's potential applications are being explored in other areas:

  • Bipolar Disorder

    Limited research suggests Oxcarbazepine might be helpful in managing manic episodes of bipolar disorder, particularly for patients who cannot tolerate other medications (). However, more extensive studies are needed to confirm its efficacy and establish optimal dosages.

  • Neuropathic Pain

    Off-label use of Oxcarbazepine is being investigated for managing chronic pain conditions like trigeminal neuralgia, a type of facial pain (). While some studies show promise, further research is necessary to determine its long-term effectiveness and safety for pain management.

Oxcarbazepine is an anticonvulsant medication primarily used to treat partial seizures in individuals with epilepsy. It is a structural derivative of carbamazepine, distinguished by a ketone group at the 10 position of the dibenzazepine ring, which alters its pharmacokinetic properties and reduces the risk of certain side effects associated with carbamazepine, such as liver toxicity and blood dyscrasias . The drug was introduced to the market in 2000 and is marketed under the brand name Trileptal, among others .

  • Sodium channel blockade: Oxcarbazepine may stabilize neuronal membranes by inhibiting voltage-gated sodium channels, thereby reducing neuronal excitability.
  • Glutamate modulation: It might influence the glutamatergic system, a major excitatory neurotransmitter system in the brain, by reducing glutamate release or enhancing its reuptake.

Oxcarbazepine is generally well-tolerated, with drowsiness, dizziness, hyponatremia (low sodium levels), and diplopia (double vision) being the most common side effects []. Serious adverse effects, though rare, include Stevens-Johnson syndrome (a severe skin reaction) and aplastic anemia (bone marrow suppression).

The chemical structure of oxcarbazepine allows it to undergo various metabolic transformations. Upon administration, it is rapidly converted into its active metabolite, licarbazepine (monohydroxy derivative), primarily through reduction by aldo-keto reductase enzymes in the liver . The metabolic pathway can be summarized as follows:

  • Oxcarbazepine (I)Licarbazepine (MHD) (active metabolite)
  • Licarbazepine → Glucuronide conjugates (excreted metabolites)

Approximately 70% of an administered dose is converted to licarbazepine, while only about 2% remains unchanged .

Oxcarbazepine exerts its anticonvulsant effects primarily through the inhibition of voltage-gated sodium channels in neuronal membranes. This action stabilizes hyper-excited neural membranes and suppresses repetitive neuronal firing, thereby diminishing the propagation of synaptic impulses . Additionally, oxcarbazepine has been shown to inhibit glutamate release, further contributing to its anticonvulsant properties .

The synthesis of oxcarbazepine involves several steps, primarily starting from 5-cyano-10-nitro-5H-dibenz[b,f]azepine. A patented method outlines a one-pot reaction process that includes:

  • Reduction Reaction: The starting compound is reduced using hydrogen gas in the presence of a Raney nickel catalyst.
  • Hydrolysis Reaction: Following reduction, concentrated hydrochloric acid is added to hydrolyze the intermediate product.
  • Crystallization: The final product is obtained through cooling and crystallization after concentration of the reaction mixture .

This method emphasizes high yields and purity while minimizing waste.

Oxcarbazepine is primarily indicated for the treatment of partial seizures in adults and children aged two years and older. It may also be used off-label for other neurological disorders such as bipolar disorder and neuropathic pain . Its unique pharmacological profile makes it a preferred choice for patients who experience adverse effects from carbamazepine or require alternative treatment options.

Oxcarbazepine interacts with various drugs through its influence on cytochrome P450 enzymes. It is known to be a weak inducer of CYP3A4, which can reduce the efficacy of oral contraceptives and other medications metabolized by this pathway . Additionally, it inhibits CYP2C19, potentially increasing plasma concentrations of drugs like phenytoin when co-administered at high doses . Notably, oxcarbazepine shares interaction profiles with its metabolite licarbazepine.

Oxcarbazepine shares structural similarities with several other anticonvulsants. Below is a comparison highlighting its uniqueness:

CompoundStructural FeaturesMajor DifferencesCommon Uses
CarbamazepineContains a double bond at position 10Higher risk of liver toxicity and blood dyscrasiasPartial seizures, bipolar disorder
Eslicarbazepine10-hydroxy derivative of oxcarbazepineLonger half-life; fewer drug interactionsPartial seizures
LamotriginePhenyltriazine structureDifferent mechanism; primarily blocks glutamatePartial seizures, bipolar disorder
PhenytoinHydantoin structureDifferent metabolic pathways; more side effectsGeneralized seizures

Oxcarbazepine’s unique ketone modification contributes to its distinct pharmacokinetic properties and lower incidence of certain adverse effects compared to carbamazepine, making it a favorable option for many patients .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from ethanol
White to faintly orange crystalline powde

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

252.089877630 g/mol

Monoisotopic Mass

252.089877630 g/mol

Heavy Atom Count

19

LogP

1.5
log Kow = 1.11 (est)
1.5

Appearance

Solid powder

Melting Point

215-216 °C
215.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VZI5B1W380

GHS Hazard Statements

Aggregated GHS information provided by 99 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 99 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 96 of 99 companies with hazard statement code(s):;
H302 (98.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (56.25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (56.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

In the United States, oxcarbazepine is indicated for use as monotherapy or adjunctive therapy in the treatment of partial-onset seizures in adults and as monotherapy in the treatment of partial-onset seizures in pediatric patients aged 4 years and above, and as adjunctive therapy in pediatric patients aged 2 years and above with partial-onset seizures. In Canada, oxcarbazepine is indicated for use as monotherapy or adjunctive therapy in the treatment of partial-onset seizures in patients 6 years of age and older.

Livertox Summary

Oxcarbazepine is a keto analogue of carbamazepine and, like the parent drug, is a potent anticonvulsant used alone or in combination with other agents in the therapy of partial seizures. Oxcarbazepine has been linked to rare instances of clinically apparent acute drug induced liver injury which resembles carbamazepine hepatotoxicity.

Drug Classes

Anticonvulsants

Therapeutic Uses

Oxcarbazepine is indicated for monotherapeutic or adjunctive therapeutic use in the treatment of partial seizures in adults and children ages 4 to 16 with epilepsy. /Included in US product labeling/
/EXPL THER:/ ... Oxcarbazepine /was compared/ with acamprosate in relapse prevention in recently withdrawn alcohol-dependent patients. /They/ investigated the efficacy and safety of oxcarbazepin (vs acamprosate) by conducting a 24-week randomized, parallel-group, open-label, clinical trial on 30 acutely detoxified alcoholic patients. Survival analyses (Kaplan-Meier) were performed to look for evidence of a longer "survival" of patients receiving oxcarbazepine. ... After withdrawal, time to severe relapse and time to first consumption of any ethanol by oxcarbazepin patients were not longer than for acamprosate patients. Abstinent patients in both study groups showed a significantly lower obsessive compulsive drinking scale-German version (OCDS-G) than relapsed patients. No undesired effects occurred when oxcarbazepin patients consumed alcohol. ... It is noteworthy that oxcarbazepine is well tolerated, even when alcohol is on board. ...
/EXPL THER:/ ... Data related to 150 patients harboring supratentorial brain gliomas with the aim to assess the efficacy of oxcarbazepine in preventing the occurrence or the recurrence of early postoperative seizures and its tolerability when it is rapidly titrated /was analyzed/. Only four patients (2.7%) experienced seizures within the first week after surgery. Patients did not report disturbances during the titration phase. Regarding adverse events in the first week, six patients (4%) showed minor skin rash. Persistent symptomatic hyponatremia never occurred. ... Oxcarbazepine can be a good alternative to traditional antiepileptic agents in the prevention of perioperative seizures being efficacy, ease of use (rapid titration in 3 days, not requiring close plasma concentration monitoring) and good tolerability (no major side effects during titration and during the first postoperative week) the key factors. Moreover, oxcarbazepine can be a valid choice when long-term therapy is required because of the low interaction with other drugs and the low hematological side effects.

Pharmacology

Oxcarbazepine is an anticonvulsant drug that reduces the incidence of seizures in epilepsy by inhibiting abnormal electrical activity in the brain.[L8627,L8630,L8633] There have been rare reports of oxcarbazepine resulting in the development of hematologic abnormalities, including agranulocytosis and aplastic anemia. Patients should be undergo frequent laboratory testing and should be monitored closely for signs and symptoms of blood dyscrasias. Oxcarbazepine has also been associated with the development of dermatologic reactions which can progress from a simple rash to potentially fatal reactions such as toxic epidermal necrolysis (TEN) or Stevens-Johnson Syndrome (SJS). Patients with the HLA-A*3101 and/or HLA-B*1502 alleles may be at higher risk of this reaction. Oxcarbazepine should be discontinued at the first sign of a drug-induced skin reaction.[L8627,L8630,L8633]
Oxcarbazepine is a dibenzazepine carboxamide derivative with an anticonvulsant property. As a prodrug, oxcarbazepine is converted to its active metabolite, 10-monohydroxy. Although the mechanism of action has not been fully elucidated, electrophysiological studies indicate this agent blocks voltage-gated sodium channels, thereby stabilizing hyper-excited neural membranes, inhibiting repetitive neuronal firing, and decreasing the propagation of synaptic impulses.

MeSH Pharmacological Classification

Anticonvulsants

ATC Code

N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AF - Carboxamide derivatives
N03AF02 - Oxcarbazepine

Mechanism of Action

The exact mechanism through which oxcarbazepine and its active metaoblite, MHD, exert their anti-epileptic effects is unclear, but is thought to primarily involve the blockade of voltage-gated sodium channels. The opening and closing of sodium channels allows for the propagation of action potentials along neurons - in epilepsy, these action potentials can occur in excess of that required for normal function, and the repetitive and pathological firing of these action potentials leads to seizure activity. Both oxcarbazepine and MHD are thought to inhibit seizure activity by binding to the inactive state of voltage-gated sodium channels, thus prolonging the period in which the receptor is unavailable for action potential propagation. This helps to stabilize hyperexcited neuronal membranes, inhibit repetitive neuron firing, and prevent the spread of seizure activity within the CNS without affecting normal neuronal transmission. Increased potassium conductance and modulation of voltage-activated calcium channels is also thought to play a role in the anti-seizure activity of oxcarbazepine. Inhibition of glutamatergic activity was thought to contribute to oxcarbazepine's activity, but this effect could not be replicated _in vivo_.
The pharmacological activity of Trileptal (oxcarbazepine) is primarily exerted through the 10-monohydroxy metabolite (MHD) of oxcarbazepine. The precise mechanism by which oxcarbazepine and MHD exert their antiseizure effect is unknown; however, in vitro electrophysiological studies indicate that they produce blockade of voltage-sensitive sodium channels, resulting in stabilization of hyperexcited neural membranes, inhibition of repetitive neuronal firing, and diminution of propagation of synaptic impulses. These actions are thought to be important in the prevention of seizure spread in the intact brain. In addition, increased potassium conductance and modulation of high-voltage activated calcium channels may contribute to the anticonvulsant effects of the drug. No significant interactions of oxcarbazepine or MHD with brain neurotransmitter or modulator receptor sites have been demonstrated.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

7.6X10-9 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

28721-07-5

Absorption Distribution and Excretion

Oxcarbazepine is completely absorbed following oral administration. A single 600mg dose of oxcarbazepine resulted in an MHD Cmax of 34 μmol/L and a median Tmax of 4.5 hours. When administered twice daily, steady-state levels of MHD are attained within 2-3 days. The rate and extent of absorption of oxcarbazepine is not affected by food intake.
Following oral administration, more than 95% of the administered dose of oxcarbazepine is found in the urine. Of this, approximately 49% is MHD glucuronide metabolites, 27% is unchanged MHD, 3% is inactive DHD metabolites, 13% is conjugated oxcarbazepine, and less than 1% is unchanged parent drug. Fecal elimination accounts for only 4% of the administered dose.
The apparent volume of distribution of oxcarbazepine is 49 L. The apparent volumes of distribution of (S)- and (R)-MHD were found to be 23.6 L and 31.7 L, respectively.
Plasma clearance of oxcarbazepine has been estimated to be approximately 84.9 L/h, whereas plasma clearance of its active metabolite, MHD, was estimated to be 2.0 L/h. Rapid metabolic clearance appears to be the main pathway for oxcarbazepine, while clearance of its metabolites occurs mainly via renal excretion.
Oxcarbazepine is completely absorbed. Food does not alter the rate and extent of absorption of oxcarbazepine.
Both oxcarbazepine and its active 10-monohydroxy metabolite (MHD) are distributed into milk in humans.
Elimination: Renal: greater than 95%, with more than 99% of the dose excreted in the form of metabolites. Fecal: less than 4%.
Oxcarbazepine is an antiepileptic drug with a chemical structure similar to carbamazepine, but with different metabolism. Oxcarbazepine is rapidly reduced to 10,11-dihydro-10-hydroxy-carbazepine (monohydroxy derivative, MHD), the clinically relevant metabolite of oxcarbazepine. MHD has (S)-(+)- and the (R)-(-)-enantiomer, but the pharmacokinetics of the racemate are usually reported. The bioavailability of the oral formulation of oxcarbazepine is high (>95%). It is rapidly absorbed after oral administration, reaching peak concentrations within about 1-3 hours after a single dose, whereas the peak of MHD occurs within 4-12 hours. At steady state, the peak of MHD occurs about 2-4 hours after drug intake. The plasma protein binding of MHD is about 40%. Cerebrospinal fluid concentrations of MHD are in the same range as unbound plasma concentrations of MHD. Oxcarbazepine can be transferred significantly through the placenta in humans. Oxcarbazepine and MHD exhibit linear pharmaco-kinetics and no autoinduction occurs. ...
For more Absorption, Distribution and Excretion (Complete) data for OXCARBAZEPINE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Oxcarbazepine is rapidly and extensively metabolized to its primary metabolite, MHD, which is responsible for the bulk of its anti-epileptic activity and exists in much higher concentrations in the plasma than the parent drug. MHD is formed via reduction by several members of the aldo-keto reductase family of cytosolic liver enzymes and exists as a racemate in plasma in an approximate ratio of 80% (S)-MHD to 20% (R)-MHD. MHD is further metabolized to glucuronide conjugate metabolites for excretion, and small amounts are oxidized to 10-,11-dihydro-10,11-dihydroxycarbamazepine (DHD) which is pharmacologically inactive. Only 10% of an administered dose of oxcarbazepine will remain as either the parent drug or glucuronide conjugates of the parent drug.
Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its 10-monohydroxy metabolite, MHD, which is primarily responsible for the pharmacological effect of Trileptal. MHD is metabolized further by conjugation with glucuronic acid. Minor amounts (4% of the dose) are oxidized to the pharmacologically inactive 10,11-dihydroxy metabolite (DHD). Oxcarbazepine is cleared from the body mostly in the form of metabolites which are predominantly excreted by the kidneys. More than 95% of the dose appears in the urine, with less than 1% as unchanged oxcarbazepine. Fecal excretion accounts for less than 4% of the administered dose. Approximately 80% of the dose is excreted in the urine either as glucuronides of MHD (49%) or as unchanged MHD (27%); the inactive DHD accounts for approximately 3% and conjugates of MHD and oxcarbazepine account for 13% of the dose.
The disposition of the new anti-epileptic agent oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) has been studied in two healthy volunteers following an oral 400 mg dose of (14)C-labelled drug. The dose was excreted almost completely in the urine (94.6 and 97.1%) within six days. Fecal excretion amounted to 4.3 and 1.9% of the dose in the two subjects. In the 0-6 days urine samples the biotransformation products have been isolated and identified. 10,11-Dihydro-10-hydroxycarbamazepine (GP 47,779) and its two diastereoisomeric O-glucuronides were found as main metabolites. Taken together, they accounted for 79% of urinary (14)C. Unchanged oxcarbazepine, and its sulfate and glucuronide conjugates were isolated in smaller amounts only (13%). Other minor metabolites were the trans- and cis-isomers of 10,11-dihydro-10,11-dihydroxy-carbamazepine (approximately 4%), and a phenolic derivative of GP 47,779 (less than 1%). The biotransformation of oxcarbazepine proceeds mainly by reduction to GP 47,779, and subsequent conjugation with glucuronic acid. Reduction is stereospecific, favoring the S-configuration of GP 47,779. Direct conjugation of oxcarbazepine, in the enol form, is a minor pathway. Oxidative reactions are unimportant.
... The interaction potential of oxcarbazepine is relatively low. However, enzyme-inducing antiepileptic drugs such as phenytoin, phenobarbital or carbamazepine can reduce slightly the concentrations of 10,11-dihydro-10-hydroxy-carbazepine (monohydroxy derivative, MHD). Verapamil may moderately decrease MHD concentrations, but this effect is probably without clinical relevance. The influence of oxcarbazepine on other antiepileptic drugs is not clinically relevant in most cases. However, oxcarbazepine appears to increase concentrations of phenytoin and to decrease trough concentrations of lamotrigine and topiramate. Oxcarbazepine lowers concentrations of ethinylestradiol and levonorgestrel, and women treated with oxcarbazepine should consider additional contraceptive measures. Due to the absent or lower enzyme-inducing effect of oxcarbazepine, switching from carbamazepine to oxcarbazepine can result in increased serum concentrations of comedication, sometimes associated with adverse effects. ...
Oxcarbazepine is completely absorbed and extensively metabolized to its pharmacologically active 10-monohydroxy metabolite (MHD) by cytosolic enzymes. MHD is metabolized further by conjugation with glucuronic acid. Route of Elimination: Oxcarbazepine is cleared from the body mostly in the form of metabolites which are predominantly excreted by the kidneys. Fecal excretion accounts for less than 4% of the administered dose. Half Life: The half-life of the parent is about 2 hours, while the half-life of MHD is about 9 hours, so that MHD is responsible for most anti-epileptic activity.

Wikipedia

Oxcarbazepine
Telithromycin

FDA Medication Guides

Oxtellar XR
Oxcarbazepine
TABLET, EXTENDED RELEASE;ORAL
SUPERNUS PHARMS
12/13/2018
Trileptal
Oxcarbazepine
SUSPENSION;ORAL
TABLET;ORAL
NOVARTIS
01/04/2019

Drug Warnings

Multiorgan hypersensitivity reactions occurring days to weeks or months (range 4-60 days) after initiation of oxcarbazepine therapy have been reported in adults and pediatric patients. Although these reactions have been reported rarely, many of these patients required hospitalization, and some reactions were considered life-threatening. Manifestations may include (but are not limited to) fever, rash, lymphadenopathy, hepatitis, abnormal liver function test results, eosinophilia, thrombocytopenia, neutropenia, pruritus, nephritis, oliguria, hepatorenal syndrome, arthralgia, and asthenia.
While severe hyponatremia is reported to be more frequent in adults treated with oxcarbazepine than with carbamazepine, there is not sufficient data about the incidence of hyponatremia in childhood during treatment with oxcarbazepine. ... Changes in serum electrolyte balance in 75 children with epilepsy before and during treatment with oxcarbazepine and after replacing carbamazepine therapy with oxcarbazepine therapy /were evaluate/. All patients had normal sodium serum levels at the onset of oxcarbazepine. During treatment with oxcarbazepine ... hyponatremia (Na +< 135 mmol/L) without clinical symptoms /were found/ in 26.6 % of the children (n = 20), /and/ sodium levels below 125 mmol/L were observed in 2 children (2.6 %). Clinically relevant hyponatremia occurred in one girl only (1.3 %). In a subgroup of 27 children, in whom carbamazepine was directly replaced with oxcarbazepine, hyponatremia without symptoms was found in one child under carbamazepine (3.7 %) and in six children under oxcarbazepine (22.2 %). Dosage of oxcarbazepine, serum levels of the active metabolite of oxcarbazepine, antiepileptic comedication or patients' age and gender were of no predictive value for the development of hyponatremia. ...
Adverse effects occurring in 5% or more of patients and more frequently than placebo include dizziness, somnolence, diplopia, fatigue, nausea, vomiting, ataxia, abnormal vision, abdominal pain, tremor, dyspepsia, abnormal gait.
Serious dermatologic reactions, including Stevens-Johnson syndrome and toxic epidermal necrolysis, have been reported in adults and children receiving oxcarbazepine; reactions have been life-threatening, have required hospitalization, and rarely have been fatal. The incidence of Stevens-Johnson syndrome and toxic epidermal necrolysis reported in patients receiving oxcarbazepine exceeds the rate in the general population by threefold to tenfold. The median time to onset of these reactions was 19 days. Recurrence of serious dermatologic reactions following rechallenge with oxcarbazepine has occurred.
For more Drug Warnings (Complete) data for OXCARBAZEPINE (11 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life of oxcarbazepine is approximately 2 hours and the plasma half-life of MHD is approximately 9 hours.
Oxcarbazepine: 2 hours. 10-Monohydroxy metabolite: 9 hours. Note: In patients with renal function impairment with a creatinine clearance < 30 mL/minute, the half life of 10 monohydroxy metabolite is prolonged to 10 hours ...
... Elimination half-lives in healthy volunteers are 1-5 hours for oxcarbazepine and 7-20 hours for 10,11-dihydro-10-hydroxy-carbazepine (monohydroxy derivative, MHD). Longer and shorter elimination half-lives have been reported in elderly volunteers and children, respectively. ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Reaction of 10-methoxy-5H-dibenz(b,f)azepine with phosgene gives the 5-chlorocarbonyl compound, treatment with NH3 affords 10-methoxy-5H-dibenz(b,f)azepine-5-carboxamide, which is hydrolyzed with diluted HCl to oxcarbazepine.
Nitration of 5-cyano-5H-dibenz(b,f)azepine with NaNO3 in acetic anhydride/acetic acid gives 5-cyano-10-nitro-5H-dibenz(b,f)azepine, which is treated with BF3 and powdered iron in acetic acid.

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 to 30 °C (59 °F).

Interactions

Oxcarbazepine may induce metabolism of some calcium-channel blocking agents (e.g., felodipine, verapamil), possibly via induction of CYP3A4 and CYP3A5 isoenzymes, resulting in decreased AUC of the calcium-channel blocking agents.
Oxcarbazepine may induce metabolism of oral estrogen-progestin contraceptives, possibly via induction of CYP3A4 and CYP3A5, resulting in decreased area under the plasma concentration-time curve (AUC) and consequent decreased efficacy of the contraceptives.
Oxcarbazepine may inhibit metabolism of other anticonvulsants (e.g., phenobarbital, phenytoin), possibly via inhibition of the cytochrome P-450 (CYP) isoenzyme 2C19, resulting in increased plasma concentrations of these drugs. Oxcarbazepine dosages exceeding 1200 mg daily may increase plasma phenytoin concentrations by 40% and, therefore, when such dosages of oxcarbazepine are used concomitantly with phenytoin, dosage reduction of phenytoin may be required. Potent inducers of CYP isoenzymes (e.g., carbamazepine, phenytoin, phenobarbital) may decrease plasma concentrations of oxcarbazepine and its active 10-monohydroxy metabolite (MHD).
Oxcarbazepine and its 10-monohydroxy metabolite may increase the concentration of phenobarbital by about 14%; at oxcarbazepine doses above 1200 mg a day; phenytoin concentrations may be increased by about 40%.
For more Interactions (Complete) data for OXCARBAZEPINE (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Yang Z, Xu X, Sun L, Zhao X, Wang H, Fawcett JP, Yang Y, Gu J. Development and validation of an enantioselective SFC-MS/MS method for simultaneous separation and quantification of oxcarbazepine and its chiral metabolites in beagle dog plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 May 1;1020:36-42. doi: 10.1016/j.jchromb.2016.03.013. Epub 2016 Mar 15. Review. PubMed PMID: 27003707.
2: Fang S, Gong ZC. [Adverse effects of oxcarbazepine]. Zhongguo Dang Dai Er Ke Za Zhi. 2015 Apr;17(4):414-9. Review. Chinese. PubMed PMID: 25919567.
3: Kaniwa N, Saito Y. The risk of cutaneous adverse reactions among patients with the HLA-A* 31:01 allele who are given carbamazepine, oxcarbazepine or eslicarbazepine: a perspective review. Ther Adv Drug Saf. 2013 Dec;4(6):246-53. doi: 10.1177/2042098613499791. Review. PubMed PMID: 25114785; PubMed Central PMCID: PMC4125310.
4: Zaccara G, Giovannelli F, Maratea D, Fadda V, Verrotti A. Neurological adverse events of new generation sodium blocker antiepileptic drugs. Meta-analysis of randomized, double-blinded studies with eslicarbazepine acetate, lacosamide and oxcarbazepine. Seizure. 2013 Sep;22(7):528-36. doi: 10.1016/j.seizure.2013.03.016. Epub 2013 Apr 25. Review. PubMed PMID: 23623245.
5: Fanella M, Egeo G, Fattouch J, Casciato S, Lapenta L, Morano A, Giallonardo AT, Di Bonaventura C. Oxcarbazepine-induced myoclonic status epilepticus in juvenile myoclonic epilepsy. Epileptic Disord. 2013 Jun;15(2):181-7. doi: 10.1684/epd.2013.0563. Review. PubMed PMID: 23774821.
6: Nolan SJ, Muller M, Tudur Smith C, Marson AG. Oxcarbazepine versus phenytoin monotherapy for epilepsy. Cochrane Database Syst Rev. 2013 May 31;(5):CD003615. doi: 10.1002/14651858.CD003615.pub3. Review. PubMed PMID: 23728645.
7: Zhou M, Chen N, He L, Yang M, Zhu C, Wu F. Oxcarbazepine for neuropathic pain. Cochrane Database Syst Rev. 2013 Mar 28;(3):CD007963. doi: 10.1002/14651858.CD007963.pub2. Review. PubMed PMID: 23543558.
8: Cárdenas-Rodríguez N, Coballase-Urrutia E, Rivera-Espinosa L, Romero-Toledo A, Sampieri A 3rd, Ortega-Cuellar D, Montesinos-Correa H, Floriano-Sánchez E, Carmona-Aparicio L. Modulation of antioxidant enzymatic activities by certain antiepileptic drugs (valproic acid, oxcarbazepine, and topiramate): evidence in humans and experimental models. Oxid Med Cell Longev. 2013;2013:598493. doi: 10.1155/2013/598493. Epub 2013 Dec 17. Review. PubMed PMID: 24454986; PubMed Central PMCID: PMC3877618.
9: Vasudev A, Macritchie K, Vasudev K, Watson S, Geddes J, Young AH. Oxcarbazepine for acute affective episodes in bipolar disorder. Cochrane Database Syst Rev. 2011 Dec 7;(12):CD004857. doi: 10.1002/14651858.CD004857.pub2. Review. PubMed PMID: 22161387.
10: Barrons R, Roberts N. The role of carbamazepine and oxcarbazepine in alcohol withdrawal syndrome. J Clin Pharm Ther. 2010 Apr;35(2):153-67. doi: 10.1111/j.1365-2710.2009.01098.x. Review. PubMed PMID: 20456734.
11: Bouquié R, Dailly E, Bentué-Ferrer D; le groupe Suivi Thérapeutique Pharmacologique de la Société Française de Pharmacologie et de Thérapeutique. [Therapeutic drug monitoring of oxcarbazepine]. Therapie. 2010 Jan-Feb;65(1):61-5. doi: 10.2515/therapie/2009070. Epub 2010 Mar 8. Review. French. PubMed PMID: 20205998.
12: Koch MW, Polman SK. Oxcarbazepine versus carbamazepine monotherapy for partial onset seizures. Cochrane Database Syst Rev. 2009 Oct 7;(4):CD006453. doi: 10.1002/14651858.CD006453.pub2. Review. PubMed PMID: 19821367.
13: Bring P, Ensom MH. Does oxcarbazepine warrant therapeutic drug monitoring? A critical review. Clin Pharmacokinet. 2008;47(12):767-78. doi: 10.2165/0003088-200847120-00002. Review. PubMed PMID: 19026033.
14: Nasreddine W, Beydoun A. Oxcarbazepine in neuropathic pain. Expert Opin Investig Drugs. 2007 Oct;16(10):1615-25. Review. PubMed PMID: 17922625.
15: Knudsen JF, Flowers CM, Kortepeter C, Awaad Y. Clinical profile of oxcarbazepine-related angioneurotic edema: case report and review. Pediatr Neurol. 2007 Aug;37(2):134-7. Review. PubMed PMID: 17675030.
16: Popova E, Leighton C, Bernabarre A, Bernardo M, Vieta E. Oxcarbazepine in the treatment of bipolar and schizoaffective disorders. Expert Rev Neurother. 2007 Jun;7(6):617-26. Review. PubMed PMID: 17563245.
17: Muller M, Marson AG, Williamson PR. Oxcarbazepine versus phenytoin monotherapy for epilepsy. Cochrane Database Syst Rev. 2006 Apr 19;(2):CD003615. Review. Update in: Cochrane Database Syst Rev. 2013;5:CD003615. PubMed PMID: 16625587.
18: Horga de la Parte JF, Horga A. [Oxcarbazepine in the treatment of epilepsy. A review and update]. Rev Neurol. 2006 Jan 16-31;42(2):95-113. Review. Spanish. PubMed PMID: 16450324.
19: Hirschfeld RM, Kasper S. A review of the evidence for carbamazepine and oxcarbazepine in the treatment of bipolar disorder. Int J Neuropsychopharmacol. 2004 Dec;7(4):507-22. Epub 2004 Sep 30. Review. PubMed PMID: 15458610.
20: Centorrino F, Albert MJ, Berry JM, Kelleher JP, Fellman V, Line G, Koukopoulos AE, Kidwell JE, Fogarty KV, Baldessarini RJ. Oxcarbazepine: clinical experience with hospitalized psychiatric patients. Bipolar Disord. 2003 Oct;5(5):370-4. Review. PubMed PMID: 14525559.

Explore Compound Types